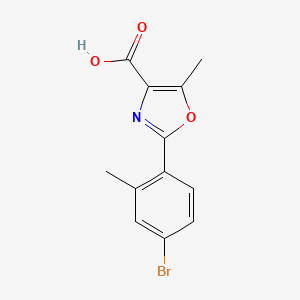

2-(4-Bromo-2-methylphenyl)-5-methyloxazole-4-carboxylic Acid

CAS No.:

Cat. No.: VC18353891

Molecular Formula: C12H10BrNO3

Molecular Weight: 296.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H10BrNO3 |

|---|---|

| Molecular Weight | 296.12 g/mol |

| IUPAC Name | 2-(4-bromo-2-methylphenyl)-5-methyl-1,3-oxazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C12H10BrNO3/c1-6-5-8(13)3-4-9(6)11-14-10(12(15)16)7(2)17-11/h3-5H,1-2H3,(H,15,16) |

| Standard InChI Key | OPFJUIIREBKPNY-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1)Br)C2=NC(=C(O2)C)C(=O)O |

Introduction

2-(4-Bromo-2-methylphenyl)-5-methyloxazole-4-carboxylic acid is a synthetic organic compound that belongs to the oxazole class, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a bromine atom and a methyl group attached to the phenyl ring, along with an oxazole ring and a carboxylic acid group. The presence of these functional groups contributes to its potential biological activity and chemical reactivity.

Synthesis Methods

The synthesis of 2-(4-Bromo-2-methylphenyl)-5-methyloxazole-4-carboxylic acid typically involves multi-step reactions, including the formation of the oxazole ring and the introduction of the bromo and methyl groups on the phenyl ring. Common methods involve condensation reactions and cyclization processes.

Biological Activity and Potential Applications

While specific biological activity data for 2-(4-Bromo-2-methylphenyl)-5-methyloxazole-4-carboxylic acid is limited, compounds with similar structures have shown potential in various therapeutic areas:

-

Enzyme Inhibition: Oxazole derivatives can act as inhibitors for certain enzymes, influencing metabolic pathways.

-

Receptor Binding: The presence of specific functional groups can facilitate binding to receptors, affecting cellular processes.

Comparison with Similar Compounds

Research Findings and Future Directions

Given the limited specific data on 2-(4-Bromo-2-methylphenyl)-5-methyloxazole-4-carboxylic acid, further research is needed to fully understand its biological activity and potential applications. Studies on similar compounds suggest that modifications to the oxazole ring and phenyl substituents can significantly impact biological activity, making this compound a candidate for further investigation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume